molecular formula C16H18N2O4S B5007316 N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5007316
M. Wt: 334.4 g/mol
InChI Key: ODLLFPHHYCWJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body.

Mechanism of Action

MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by MMB-2201 leads to a range of physiological effects, including analgesia, sedation, and immune modulation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a range of biochemical and physiological effects in both animal and human studies. It has been shown to produce analgesia and sedation in animal models, and to modulate immune function by reducing inflammation and oxidative stress. MMB-2201 has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages for use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which makes it an effective tool for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. MMB-2201 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the human body. It also has potential toxicity and may produce adverse effects in animal models.

Future Directions

There are several future directions for research on MMB-2201. One area of interest is the development of new treatments for medical conditions such as chronic pain and inflammation. MMB-2201 has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is needed to better understand the mechanisms of action of MMB-2201 and its potential therapeutic applications. Additionally, studies on the toxicity and safety of MMB-2201 are needed to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 2-[(methylsulfonyl)amino]benzoic acid with 2-methoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to yield MMB-2201. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

MMB-2201 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite, and immune function. MMB-2201 has been used to study the role of the endocannabinoid system in these processes and to develop new treatments for a range of medical conditions.

properties

IUPAC Name

2-(methanesulfonamido)-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-8-9-15(22-2)14(10-11)17-16(19)12-6-4-5-7-13(12)18-23(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLLFPHHYCWJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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